m-Aminophenyl Tosylate-D4
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Overview
Description
m-Aminophenyl Tosylate-D4 is a deuterated compound used as an intermediate in various chemical syntheses. It is particularly noted for its role in the synthesis of labeled versions of color developers, such as Pergafast 201-d4. The molecular formula of this compound is C13H9D4NO3S, and it appears as a yellow solid.
Preparation Methods
The synthesis of m-Aminophenyl Tosylate-D4 typically involves the tosylation of m-aminophenol with para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
m-Aminophenyl Tosylate-D4 undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include strong bases, nucleophiles, and oxidizing or reducing agents. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Depending on the reaction, products can include substituted phenyl derivatives, oxidized or reduced forms of the compound, and various intermediates used in further syntheses.
Scientific Research Applications
m-Aminophenyl Tosylate-D4 is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, it is used to create labeled compounds for tracing and analytical studies.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the study of metabolic pathways and enzyme interactions.
Medicine: The compound’s derivatives may be used in drug development and diagnostic research.
Industry: It is employed in the production of color developers and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Aminophenyl Tosylate-D4 involves its role as an intermediate in chemical reactions. The tosylate group facilitates nucleophilic substitution, while the amino group can engage in various chemical transformations. These properties make it a versatile compound in synthetic chemistry, enabling the formation of complex molecules through well-defined reaction pathways .
Comparison with Similar Compounds
m-Aminophenyl Tosylate-D4 can be compared with other tosylate and amino derivatives:
m-Aminophenyl Tosylate: Similar in structure but not deuterated, used in similar applications.
p-Toluenesulfonyl Chloride (Ts-Cl): A reagent used to introduce the tosylate group into compounds.
Methanesulfonyl Chloride (Ms-Cl): Another sulfonyl chloride used for similar purposes but with different reactivity and properties.
The uniqueness of this compound lies in its deuterated form, which is particularly useful in labeling studies and analytical applications, providing distinct advantages in tracing and identification.
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
267.34 g/mol |
IUPAC Name |
(3-amino-2,4,5,6-tetradeuteriophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3/i2D,3D,4D,9D |
InChI Key |
RUZVAAMFWWVKGG-CKSJCSQYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H])N)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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